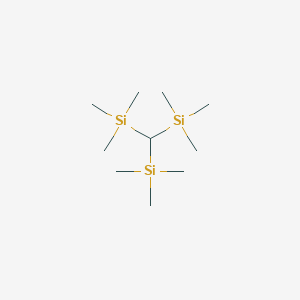

Tris(trimethylsilyl)methane

Description

Properties

IUPAC Name |

bis(trimethylsilyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZSPXKCIAAEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346465 | |

| Record name | Tris(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-69-5 | |

| Record name | 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(trimethylsilyl)methane: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)methane, often abbreviated as (TMS)₃CH or TsiH, is a sterically demanding organosilicon compound with significant applications in synthetic organic chemistry. Its bulky tris(trimethylsilyl)methyl group, known as the "trisyl" group, imparts unique chemical and physical properties that are leveraged in a variety of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including detailed experimental protocols for its synthesis and key reactions, a summary of its physicochemical and spectroscopic data, and a discussion of its applications, particularly the strategic use of the trisyl group in contexts relevant to drug design and development.

Core Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by its high lipophilicity. It is highly soluble in nonpolar organic solvents such as hydrocarbons and ethers, but insoluble in water.[1][2] The bulky nature of the three trimethylsilyl (B98337) groups surrounding a central methane (B114726) carbon results in a molecule with a large molecular volume and significant steric hindrance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₈Si₃ | [3] |

| Molecular Weight | 232.59 g/mol | [3] |

| CAS Number | 1068-69-5 | [3] |

| Appearance | Colorless liquid | [1] |

| Density | 0.827 g/mL at 25 °C | [4] |

| Boiling Point | 219 °C (426 °F; 492 K) | [1] |

| 55-56 °C at 2 mmHg | [4] | |

| Refractive Index (n20/D) | 1.464 | [4] |

| Solubility | Highly soluble in hydrocarbon solvents. Insoluble in water. | [1][2] |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ ~0.11 ppm (s, 27H, Si(CH₃)₃), δ ~ -0.8 ppm (s, 1H, CH) | [5] |

| ¹³C NMR | δ ~1.6 ppm (Si(CH₃)₃), δ ~4.9 ppm (CH) | [5][6] |

| IR Spectroscopy | Characteristic peaks for Si-CH₃ and C-H vibrations. | [7][8] |

| Mass Spectrometry (EI) | Key fragments at m/z 217 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺). | [9][10] |

Synthesis and Key Reactions

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of chloroform (B151607) with trimethylsilyl chloride in the presence of a reducing agent like lithium metal.

Experimental Protocol: Synthesis of this compound [11]

-

Apparatus Setup: A four-necked flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a low-temperature thermometer. The apparatus is thoroughly dried and flushed with an inert gas (e.g., argon or nitrogen).

-

Reaction Initiation: Lithium powder (7.55 g, 1.07 mol) is placed in the flask, and anhydrous tetrahydrofuran (B95107) (THF, 50 mL) is added.

-

Addition of Reactants: The flask is cooled to approximately -60 °C using a dry ice/acetone bath. A mixture of freshly distilled chlorotrimethylsilane (B32843) (54.8 mL, 0.43 mol) and tetrachlorosilane (B154696) (10.1 mL, 0.09 mol) in 140 mL of anhydrous THF is added dropwise over 1 hour, ensuring the internal temperature does not exceed -30 °C.

-

Reaction Progression: After the addition is complete, the mixture is stirred for an additional 30 minutes with cooling. The cooling bath is then removed, and the suspension is stirred for 12 hours at room temperature, during which the color intensifies.

-

Methyllithium (B1224462) Addition: The mixture is heated to reflux for 2 hours. After cooling to room temperature, a solution of methyllithium-lithium bromide complex (66 mL, 1.5 M in ether, 99 mmol) is added over 3 hours with vigorous stirring under a continuous stream of nitrogen. The reaction mixture is stirred for an additional 16 hours at room temperature.

-

Work-up and Purification: The reaction is quenched by carefully adding the mixture to 400 mL of ice-cold 2 N hydrochloric acid. The aqueous phase is extracted four times with 200-mL portions of pentane. The combined organic phases are dried over magnesium sulfate, and the solvents are removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Metalation to Form Trisyllithium

The acidic proton of the central carbon in this compound can be readily abstracted by a strong base, such as methyllithium, to form tris(trimethylsilyl)methyllithium, commonly known as trisyllithium.[2] This organolithium reagent is a valuable synthetic intermediate.

Experimental Protocol: Formation of Trisyllithium [4]

-

Reaction Setup: To a solution of this compound (0.25 mol) in 300 mL of anhydrous THF in a flask under an inert atmosphere, cooled to 0 °C.

-

Addition of Methyllithium: A ~1 M solution of methyllithium in diethyl ether (0.245 mol) is added dropwise over 1 hour.

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for an additional 8 hours. The formation of the lithium salt can be monitored by quenching an aliquot and analyzing by NMR.

Peterson Olefination

Trisyllithium is a key reagent in the Peterson olefination reaction, which is a silicon-based alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[2] The reaction proceeds via a β-hydroxysilane intermediate, which eliminates to form the alkene.

Experimental Protocol: Peterson Olefination using Trisyllithium [12][13]

-

Carbanion Formation: Prepare a solution of trisyllithium in THF as described in section 3.2.

-

Reaction with Carbonyl: To the solution of trisyllithium at an appropriate temperature (often -78 °C to room temperature, depending on the substrate), add a solution of the desired aldehyde or ketone in THF.

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by TLC. Upon completion, the reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Elimination: The intermediate β-hydroxysilane can be isolated or eliminated in situ.

-

Base-induced elimination (syn-elimination): Treatment with a base such as potassium hydride leads to the formation of the alkene.

-

Acid-induced elimination (anti-elimination): Treatment with an acid such as sulfuric acid or a Lewis acid also yields the alkene, often with complementary stereoselectivity to the base-induced method.

-

-

Purification: The resulting alkene is extracted with an organic solvent, dried, and purified by standard methods such as column chromatography or distillation.

Applications in Research and Drug Development

The primary utility of this compound stems from the steric bulk of the tris(trimethylsilyl)methyl (trisyl) group. This large, non-polar, and chemically robust group can be strategically incorporated into molecules to influence their properties and reactivity.

Steric Shielding and Stabilization

The trisyl group is exceptionally bulky and can be used to kinetically stabilize reactive functional groups. By attaching this group to a reactive center, it can prevent intermolecular reactions and allow for the isolation and study of otherwise transient species.[5] This principle is valuable in fundamental organometallic and main group chemistry research.

Role in Drug Design

In the context of drug development, the introduction of bulky groups can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profiles. While specific examples of marketed drugs containing the trisyl group are not prevalent, the principles of using sterically demanding groups are well-established in medicinal chemistry.

-

Modulation of Physicochemical Properties: The lipophilic nature of the trisyl group can be used to increase the overall lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Restriction: The steric hindrance imparted by the trisyl group can lock a molecule into a specific conformation.[14] This can be advantageous if that conformation is the one required for optimal binding to a biological target, potentially leading to increased potency and selectivity.

-

Metabolic Blocking: The bulky trisyl group can shield adjacent parts of a molecule from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug.[15] This is a common strategy in drug design, often referred to as introducing a "metabolic blocker."

-

Exploring Structure-Activity Relationships (SAR): The trisyl group can be used as a tool in SAR studies to probe the steric tolerance of a receptor's binding pocket. By synthesizing analogs with and without this bulky group, researchers can gain insights into the spatial requirements for effective binding.

While the direct incorporation of the entire tris(trimethylsilyl)methyl group into a final drug candidate might be limited by its large size and potential for non-specific hydrophobic interactions, its utility as a synthetic tool and as a sterically demanding substituent for probing biological systems remains significant for drug discovery and development professionals.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored away from heat, sparks, and open flames.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily due to the unique steric and electronic properties of the tris(trimethylsilyl)methyl group. Its synthesis, while requiring careful handling of reactive organometallic species, is well-established. The ability to form the corresponding lithium salt, trisyllithium, opens up a range of synthetic possibilities, most notably the Peterson olefination. For researchers in drug development, understanding the impact of bulky, lipophilic groups like the trisyl group on molecular properties is crucial for the rational design of new therapeutic agents. While not a common pharmacophore itself, the principles demonstrated by the use of the trisyl group in synthesis and for steric control are broadly applicable to the field of medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. pharmacy180.com [pharmacy180.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Tris(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tris(trimethylsilyl)methane, a sterically demanding organosilicon compound with significant applications in organic synthesis and organometallic chemistry. This document details experimental protocols, data analysis, and key structural features of this important reagent.

Introduction

This compound, often abbreviated as (TMS)₃CH or TsiH, is a colorless, liquid organosilicon compound. Its bulky tris(trimethylsilyl)methyl group, known as the "trisyl" group, imparts unique steric and electronic properties to molecules, influencing their reactivity and stability. This guide will explore the primary synthetic routes to this compound and the spectroscopic techniques used for its definitive characterization.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of a haloform, typically bromoform (B151600) or chloroform, with chlorotrimethylsilane (B32843) in the presence of a reducing agent, such as lithium metal. This one-pot reaction proceeds through the in-situ formation of a highly reactive silyl (B83357) anion equivalent that subsequently reacts with the carbon electrophile.

Experimental Protocol: Synthesis from Bromoform and Chlorotrimethylsilane

This protocol details a robust one-pot synthesis of this compound.

Materials:

-

Bromoform (CHBr₃)

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Lithium metal dispersion (in mineral oil) or lithium sand

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Pentane or hexane (B92381) for extraction

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried or oven-dried and assembled under an inert atmosphere of nitrogen or argon.

-

Initial Reaction: To the flask, add lithium metal (4 equivalents) and anhydrous tetrahydrofuran (THF).

-

Addition of Reactants: A solution of bromoform (1 equivalent) and chlorotrimethylsilane (4 equivalents) in anhydrous THF is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of lithium in THF at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-16 hours to ensure complete reaction.

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or pentane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

| Parameter | Value |

| Yield | Typically 60-70% |

| Reaction Time | 12-16 hours |

| Reaction Temperature | Reflux temperature of THF |

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods and physical property measurements.

Physical Properties

This compound is a colorless liquid with the following physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₈Si₃ | [1][2] |

| Molecular Weight | 232.59 g/mol | |

| Boiling Point | 219 °C (at 760 mmHg); 93-95 °C (at 13.5 mmHg) | [1] |

| Density | 0.827 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.464 |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is remarkably simple, exhibiting two main signals.

-

A high-field singlet corresponding to the 27 equivalent protons of the nine methyl groups on the three trimethylsilyl (B98337) moieties.

-

A downfield singlet corresponding to the single methine proton.

-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.11 | Singlet | 27H | Si(CH ₃)₃ |

| ~ -0.9 | Singlet | 1H | CH |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also straightforward, showing two distinct signals.

-

A signal for the nine equivalent methyl carbons.

-

A signal for the central methine carbon, which is significantly shielded due to the attachment of three silicon atoms.

-

| Chemical Shift (δ) ppm | Assignment |

| ~1.6 | Si(C H₃)₃ |

| ~ -8.0 | C H |

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretching (methyl groups) |

| ~1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |

| ~840 | Strong | Si-C stretching and CH₃ rocking |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound typically does not show a prominent molecular ion peak (M⁺) due to facile fragmentation. Common fragments observed include:

| m/z | Fragment |

| 217 | [M - CH₃]⁺ |

| 145 | [(CH₃)₃Si-Si(CH₃)₂]⁺ |

| 73 | [(CH₃)₃Si]⁺ (base peak) |

Logical Workflow and Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and verified product. This workflow can be visualized as follows:

Caption: Workflow for the synthesis and characterization of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis involves the use of lithium metal, which is highly reactive with water and should be handled with extreme care under an inert atmosphere. Bromoform is toxic and should be handled with caution. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern spectroscopic techniques. The data presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reliable preparation and identification of this important organosilicon reagent. The unique steric bulk of the trisyl group will continue to be exploited in the design of novel molecules with tailored properties.

References

An In-depth Technical Guide to the Steric Hindrance Effects of Tris(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(trimethylsilyl)methane, often abbreviated as TsiH, is an organosilicon compound featuring a central carbon atom bonded to three bulky trimethylsilyl (B98337) (TMS) groups and one hydrogen atom. The corresponding alkyl group, tris(trimethylsilyl)methyl, commonly known as the "trisyl" (Tsi) group, is one of the most sterically demanding substituents utilized in modern chemistry. Its significant steric bulk is not merely a passive feature but a powerful tool that profoundly influences molecular geometry, reaction kinetics, and mechanistic pathways. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the steric hindrance effects of this compound and its derivatives. We will delve into quantitative data, detailed experimental protocols, and visual representations of key concepts to offer a thorough resource for professionals in research and development.

Introduction to this compound and the Trisyl Group

The core of this guide revolves around the tris(trimethylsilyl)methyl group, -C(Si(CH₃)₃)₃. This "super bulky" group creates a significant steric shield due to the three large trimethylsilyl substituents.[1] This steric hindrance is the primary driver of its unique chemical behavior, making it an invaluable tool for stabilizing reactive intermediates, controlling reaction selectivity, and synthesizing novel molecular architectures. The parent compound, this compound, serves as the precursor to the highly useful nucleophile, tris(trimethylsilyl)methyllithium (TsiLi).[2][3]

Synthesis and Physicochemical Properties

This compound is a colorless liquid soluble in many common organic solvents.[2][4] Its synthesis and key properties are summarized below.

Synthesis

A common laboratory-scale synthesis involves the reaction of tris(trimethylsilyl)methyllithium with a proton source, or more directly, through the reaction of chloroform (B151607) with trimethylsilyl chloride and lithium. A detailed experimental protocol is provided in Section 6.1.

Physicochemical Properties

The key physical and chemical properties of this compound are compiled in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₈Si₃ | [2] |

| Molar Mass | 232.59 g/mol | |

| Appearance | Colorless liquid | [2] |

| Density | 0.827 g/mL at 25 °C | |

| Boiling Point | 219 °C (426 °F; 492 K) | [2] |

| 55-56 °C / 2 mmHg | ||

| Refractive Index (n20/D) | 1.464 | |

| CAS Number | 1068-69-5 | [2] |

Quantifying the Steric Hindrance of the Trisyl Group

The immense steric bulk of the trisyl group is a consequence of the three trimethylsilyl groups attached to a single carbon atom. This steric crowding forces significant distortions in bond angles and lengths compared to less hindered analogues.

Structural Parameters and Steric Effects

Gas-phase electron diffraction studies have revealed that the Me₃Si-C-SiMe₃ angles in this compound are unusually large, approximately 117°.[5] This deviation from the ideal tetrahedral angle of 109.5° indicates substantial steric repulsion between the trimethylsilyl groups.[5] This inherent strain influences the reactivity of the central C-H bond. The steric requirements of the trisyl group are considered to be greater than those of a tert-butyl group and are comparable to highly hindered aryl groups.[6]

| Parameter | Value/Observation | Significance | Reference |

| Me₃Si-C-SiMe₃ Bond Angle | ~117° | Indicates significant steric strain and deviation from ideal tetrahedral geometry. | [5] |

| Steric Constant (Es) | -3.8 (for the analogous (Me₃Si)₃Si group) | Quantifies the pronounced steric effect, significantly larger than less bulky groups. | [7] |

| Van der Waals Volume | Exceptionally large | The trisyl group creates a large, sterically shielded environment. | [6] |

| Reactivity Impact | Blocks backside attack in SN2 reactions | Dramatically slows or prevents SN2 reactions at the central carbon. | [1] |

| Promotes elimination (E2) reactions | The bulky nature favors elimination pathways by shielding the leaving group. | [1] |

Manifestations of Steric Hindrance in Chemical Reactivity

The steric bulk of the trisyl group is a defining factor in the chemistry of its derivatives, most notably tris(trimethylsilyl)methyllithium (TsiLi).

Formation and Unique Reactivity of Tris(trimethylsilyl)methyllithium (TsiLi)

Metallation of this compound with methyllithium (B1224462) readily affords tris(trimethylsilyl)methyllithium (TsiLi).[2][8] The extreme steric hindrance of the Tsi group imparts unique structural and reactive properties to this organolithium reagent.[9] In solution, TsiLi can exist as multiple species, including a contact ion pair (CIP), a solvent-separated ion pair (SSIP), and a dimeric triple ion, with high barriers to interconversion.[9] These species exhibit dramatically different reactivities, with the solvent-separated ion pair being significantly more reactive than the contact ion pair or the triple ion.[9]

The steric bulk of TsiLi often dictates its reaction pathway. In reactions with compounds containing acidic protons, TsiLi frequently acts as a base, abstracting a proton, rather than as a nucleophile.[3][10] This is a direct consequence of the steric hindrance preventing the bulky nucleophile from accessing the electrophilic carbon center.[3][10]

The Peterson Olefination

TsiLi is a key reagent in the Peterson olefination reaction, a method for synthesizing alkenes.[2][3] It reacts with aldehydes and ketones to form a β-hydroxysilane intermediate, which then eliminates to form an alkene. The steric bulk of the Tsi group is crucial for the efficiency of this reaction.

Stabilization of Unusual Compounds

The trisyl group is exceptionally effective at stabilizing molecules with unusual bonding or low coordination numbers. By sterically protecting a reactive center, it allows for the isolation of compounds that would otherwise be too unstable to exist. For instance, the Tsi group has been used to synthesize stable tellurols ((Me₃Si)₃CTeH) and a rare example of a robust organothallium(I) compound.[2]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a reaction with an electrophile.

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Tris(trimethylsilyl)methyllithium (TsiLi) solution in a suitable solvent (e.g., THF)

-

Deionized water or a mild acid solution (e.g., saturated aqueous NH₄Cl)

-

Anhydrous diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and distillation.

-

Inert atmosphere (Nitrogen or Argon) setup

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool a solution of tris(trimethylsilyl)methyllithium to 0 °C using an ice bath.

-

Slowly add deionized water or saturated aqueous NH₄Cl dropwise to the stirred solution via a dropping funnel. An exothermic reaction will occur. Maintain the temperature below 25 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure (e.g., 55-56 °C at 2 mmHg) to yield pure this compound as a colorless liquid.

Reaction of Tris(trimethylsilyl)methyllithium with Benzaldehyde (B42025) (Peterson Olefination)

This protocol outlines the reaction of TsiLi with a non-enolisable aldehyde.[3]

Materials:

-

Tris(trimethylsilyl)methyllithium (TsiLi) solution in THF

-

Benzaldehyde, freshly distilled

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Standard inert atmosphere glassware and workup equipment

Procedure:

-

Prepare a solution of TsiLi in anhydrous THF under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of freshly distilled benzaldehyde in anhydrous THF to the stirred TsiLi solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. The resulting crude product, 1,1-bis(trimethylsilyl)-2-phenylethene, can be purified by column chromatography or distillation.

Conclusion

The tris(trimethylsilyl)methyl group, derived from its parent methane, stands out as a premier example of how steric hindrance can be strategically employed in chemical synthesis. Its immense bulk governs the reactivity of its derivatives, enabling the stabilization of otherwise transient species and directing the outcomes of reactions with remarkable precision. For researchers and professionals in drug development and materials science, a thorough understanding of the principles and applications of this unique sterically hindered group opens up new avenues for molecular design and the synthesis of complex target molecules. The data and protocols presented in this guide serve as a foundational resource for harnessing the potent effects of the trisyl group in innovative research.

References

- 1. blog.truegeometry.com [blog.truegeometry.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 1068-69-5 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Tris(trimethylsilyl)methane: A Bulky Ligand for Unprecedented Coordination Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)methane, often abbreviated as TsiH, is an organosilicon compound featuring a central carbon atom bonded to three bulky trimethylsilyl (B98337) groups. Its deprotonated form, the tris(trimethylsilyl)methyl ligand (Tsi), is one of the most sterically demanding ligands in coordination chemistry. This bulkiness is instrumental in stabilizing unusual coordination geometries and low coordination numbers, and in kinetically shielding reactive metal centers. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and coordination chemistry of this compound and its derivatives, with a focus on its application as a bulky ligand in inorganic and organometallic chemistry. Detailed experimental protocols for the synthesis of the ligand and its metal complexes are provided, along with a compilation of key structural data.

Introduction

The steric and electronic properties of ligands play a crucial role in determining the structure, reactivity, and stability of metal complexes.[1] Bulky ligands, in particular, are essential tools for chemists to control the coordination environment around a metal center. The tris(trimethylsilyl)methyl ligand, -C(SiMe₃)₃ (Tsi), stands out for its exceptional steric bulk, which surpasses that of many other common bulky ligands like the tert-butyl group.[1] This significant steric hindrance can enforce low coordination numbers, stabilize reactive species, and influence the kinetic stability of complexes by preventing intermolecular reactions.[1]

The Tsi ligand is formed by the deprotonation of this compound. The resulting carbanion, tris(trimethylsilyl)methyllithium or "trisyllithium," serves as a versatile reagent for introducing the Tsi group to a wide range of metallic and metalloid elements.[2] The unique properties of the Tsi ligand have enabled the synthesis and characterization of numerous novel complexes with unprecedented structures and reactivity.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its key lithium derivative are foundational for the exploration of its coordination chemistry.

Synthesis of this compound (TsiH)

A common laboratory-scale synthesis involves the reaction of tris(trimethylsilyl)silyllithium with methyl iodide. However, for direct use in generating the Tsi ligand, the commercially available compound is often utilized.

Synthesis of Tris(trimethylsilyl)methyllithium (TsiLi)

Tris(trimethylsilyl)methyllithium is the primary reagent for introducing the Tsi ligand. It is typically prepared by the deprotonation of this compound with an organolithium reagent, such as methyllithium (B1224462).[2]

Experimental Protocol: Synthesis of Tris(trimethylsilyl)methyllithium

Materials:

-

This compound ((Me₃Si)₃CH)

-

Methyllithium (MeLi) solution in diethyl ether

-

Anhydrous diethyl ether or hexane

-

Schlenk line apparatus

-

Dry glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of this compound in anhydrous diethyl ether is prepared in a Schlenk flask.

-

The flask is cooled to 0 °C in an ice bath.

-

An equimolar amount of methyllithium solution is added dropwise to the stirred solution of this compound.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours. During this time, methane (B114726) gas evolves, and a white precipitate of tris(trimethylsilyl)methyllithium may form.

-

The resulting solution or suspension of tris(trimethylsilyl)methyllithium can be used directly for the synthesis of metal complexes.

Diagram of the Synthesis of Tris(trimethylsilyl)methyllithium:

Caption: Synthesis of Tris(trimethylsilyl)methyllithium.

Coordination Chemistry of the Tris(trimethylsilyl)methyl Ligand

The Tsi ligand has been successfully coordinated to a vast array of metals, spanning the main group, transition metals, and lanthanides. The extreme steric bulk of the ligand dictates the coordination number and geometry of the resulting complexes, often leading to unusual and highly reactive species.

Main Group Metal Complexes

The Tsi ligand has been instrumental in stabilizing low-coordinate complexes of the main group metals. For instance, monomeric two-coordinate complexes of zinc, cadmium, and mercury have been prepared.[3] The bulky nature of the Tsi ligand prevents the formation of polymeric structures often observed with less sterically demanding ligands.

Transition Metal Complexes

In transition metal chemistry, the Tsi ligand has been used to create complexes with low coordination numbers, which can exhibit unique catalytic properties. The steric shielding provided by the Tsi ligands can also stabilize unusual oxidation states.

Lanthanide and Actinide Complexes

The large ionic radii of the lanthanide and actinide elements can accommodate multiple bulky Tsi ligands. The resulting complexes are often highly soluble in non-polar organic solvents and serve as valuable precursors for materials science and catalysis.

Structural Data of Tris(trimethylsilyl)methyl Metal Complexes

The defining feature of Tsi complexes is their distorted geometries arising from steric strain. This is quantitatively reflected in bond lengths and angles determined by X-ray crystallography.

| Complex | Metal | M-C Bond Length (Å) | C-Si Average Bond Length (Å) | Si-C-Si Average Angle (°) | Reference |

| [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)] | Li | 2.122(5) | 1.87 (avg.) | 111.9 (avg.) | [2] |

| [In{C(SiMe₃)₃}]₄ | In | ~2.25 | Not reported | Not reported | [4] |

| [Tl{C(SiMe₃)₃}]₄ | Tl | ~2.50 | Not reported | Not reported | [4] |

| A monomeric (trimethylsilyl)methyl lithium complex | Li | 2.069(3) - 2.113(2) | Not reported | Not reported | [2] |

Note: This table is a representative sample. A comprehensive list would be extensive and is beyond the scope of this guide. The provided data highlights the key structural features.

Experimental Protocols for the Synthesis of Tsi-Metal Complexes

The synthesis of metal complexes bearing the Tsi ligand generally involves the reaction of a suitable metal halide or other precursor with tris(trimethylsilyl)methyllithium.

Experimental Protocol: General Synthesis of a Tris(trimethylsilyl)methyl Metal Complex

Materials:

-

Tris(trimethylsilyl)methyllithium (TsiLi) solution

-

Metal halide (e.g., MClₓ)

-

Anhydrous solvents (e.g., diethyl ether, hexane, toluene)

-

Schlenk line apparatus

-

Dry glassware

Procedure:

-

Under an inert atmosphere, the desired metal halide is dissolved or suspended in an appropriate anhydrous solvent in a Schlenk flask.

-

The reaction flask is cooled to a suitable temperature (often -78 °C or 0 °C) to control the reaction rate.

-

A stoichiometric amount of the tris(trimethylsilyl)methyllithium solution is added dropwise to the stirred metal halide solution/suspension.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for a specified period (typically several hours to overnight).

-

The reaction mixture is then worked up to isolate the product. This may involve filtration to remove lithium halide byproduct, followed by removal of the solvent under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent or by sublimation.

Diagram of a General Synthetic Workflow for Tsi-Metal Complexes:

Caption: General synthetic workflow for Tsi-metal complexes.

Applications

The unique steric and electronic properties of Tsi-ligated complexes make them valuable in several areas of chemistry.

-

Stabilization of Reactive Species: The Tsi ligand has been used to isolate and study highly reactive species, such as low-coordinate metal centers and molecules with metal-metal bonds.

-

Catalysis: The steric bulk of the Tsi ligand can influence the selectivity of catalytic reactions by controlling access to the metal center.

-

Precursors for Materials Science: Tsi-ligated metal complexes, particularly those of the lanthanides, can serve as single-source precursors for the synthesis of advanced materials.

Conclusion

This compound, through its deprotonated form, provides access to the exceptionally bulky tris(trimethylsilyl)methyl (Tsi) ligand. This ligand has proven to be a powerful tool for the synthesis of novel inorganic and organometallic complexes with unique structural and reactive properties. The steric shielding afforded by the Tsi ligand allows for the stabilization of low-coordinate metal centers and unusual oxidation states, opening up new avenues for research in catalysis, materials science, and fundamental coordination chemistry. The detailed experimental protocols and structural data provided in this guide are intended to facilitate further exploration of the rich and diverse chemistry of this remarkable bulky ligand.

References

The Chemistry of Tris(trimethylsilyl)methane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)methane, often abbreviated as TsiH, is a sterically demanding organosilicon compound with the chemical formula ((CH₃)₃Si)₃CH. Its unique structural features, characterized by the bulky tris(trimethylsilyl)methyl group (trisyl or Tsi), impart remarkable properties that have led to its widespread use in various fields of chemistry. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, with a focus on its utility in organic synthesis and drug development. Detailed experimental protocols for its preparation and key reactions, alongside a comprehensive compilation of its physicochemical and spectroscopic data, are presented. Furthermore, this guide illustrates key reaction pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its chemistry.

Introduction

The strategic placement of bulky substituents is a cornerstone of modern organic chemistry, enabling the control of reactivity, selectivity, and stability of molecules. This compound serves as a valuable precursor to the exceptionally bulky tris(trimethylsilyl)methyl (trisyl) group. This sterically encumbering moiety can be readily introduced into various molecular frameworks, offering a powerful tool for chemists to fine-tune the properties of organic and organometallic compounds. The trisyl group is known to stabilize reactive intermediates, influence reaction pathways through steric hindrance, and serve as a protective group. This guide will delve into the fundamental chemistry of this compound, providing a comprehensive resource for researchers leveraging its unique attributes in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature and is highly soluble in common organic solvents.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₈Si₃ | [2] |

| Molar Mass | 232.59 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 219 °C (426 °F; 492 K) | [1] |

| 55-56 °C / 2 mmHg | [4] | |

| Density | 0.827 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.464 | [4] |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference(s) |

| ¹H NMR | ~0.1 | Singlet | - | [5] (analogous compound) |

| ~ -0.9 (methine proton) | Singlet | |||

| ¹³C NMR | ~2.5 | - | - | [2][6] |

| ~ -1.0 (methine carbon) | ||||

| ²⁹Si NMR | ~ -1 to -3 | - | - | [7][8][9] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by several key fragments.

| m/z | Relative Intensity | Proposed Fragment | Reference(s) |

| 217 | 99.99 | [M - CH₃]⁺ | [2] |

| 73 | 34.71 | [Si(CH₃)₃]⁺ | [2] |

| 218 | 25.24 | Isotope peak of [M - CH₃]⁺ | [2] |

| 129 | 24.86 | [(CH₃)₃Si-CH-Si(CH₃)₂]⁺ | [2] |

| 219 | 11.54 | Isotope peak of [M - CH₃]⁺ | [2] |

Note: The fragmentation pattern of trimethylsilyl (B98337) compounds is complex and can involve rearrangements. The proposed fragments are based on common fragmentation pathways.[10][11][12][13]

Synthesis and Handling

This compound can be synthesized through various methods, with one common approach involving the reaction of chloroform (B151607) with chlorotrimethylsilane (B32843) and a reducing agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chloroform (CHCl₃)

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Lithium powder

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

n-Butyllithium (in hexanes)

-

Hydrochloric acid (aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard-type reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), a suspension of lithium powder in anhydrous THF is prepared.

-

A solution of chlorotrimethylsilane in anhydrous THF is added dropwise to the stirred lithium suspension at a controlled temperature (typically below -30 °C).

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

Reaction with Chloroform: The reaction mixture is cooled, and a solution of chloroform in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and then refluxed for several hours.

-

Work-up: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Note: This is a generalized procedure. For a detailed and optimized protocol, refer to established literature procedures.[14][15]

Key Reactions and Applications

The chemistry of this compound is dominated by the reactivity of its methine proton and the steric bulk of the trisyl group.

Deprotonation and Formation of Trisyllithium

The methine proton of this compound is acidic enough to be deprotonated by strong bases like methyllithium (B1224462) or n-butyllithium, yielding tris(trimethylsilyl)methyllithium, often referred to as trisyllithium.[1][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H28Si3 | CID 612377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. 三(三甲代甲硅烷基)甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Bis(trimethylsilyl)methane(2117-28-4) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. ics-ir.org [ics-ir.org]

- 16. pubs.rsc.org [pubs.rsc.org]

Early studies on Tris(trimethylsilyl)methane reactivity

An In-depth Technical Guide on the Early Reactivity of Tris(trimethylsilyl)methane

Introduction

This compound, often abbreviated as TsiH, is an organosilicon compound with the chemical formula ((CH₃)₃Si)₃CH.[1] It is a colorless liquid at room temperature, highly soluble in hydrocarbon solvents.[1][2] The defining feature of this molecule is the central carbon atom bonded to a hydrogen and three bulky trimethylsilyl (B98337) (TMS) groups. This significant steric crowding dictates its unique chemical reactivity, making it a cornerstone for studying the influence of steric hindrance in chemical transformations and a precursor to the exceptionally bulky tris(trimethylsilyl)methyl or "trisyl" (Tsi) ligand.[3][4] This guide explores the foundational studies that first elucidated the reactivity of this remarkable compound.

Core Reactivity Themes

Early research on this compound primarily revolved around two major themes: the generation of its corresponding carbanion and the profound influence of its steric bulk on reaction pathways.

Deprotonation and the Formation of Tris(trimethylsilyl)methyllithium

One of the most fundamental reactions of this compound is the abstraction of its methine proton. Due to the electron-withdrawing nature of the three silicon atoms, this proton is acidic enough to be removed by strong organometallic bases. The reaction with methyllithium (B1224462) (CH₃Li) efficiently generates tris(trimethylsilyl)methyllithium, a highly valuable bulky nucleophilic reagent.[1]

(tms)₃CH + CH₃Li → (tms)₃CLi + CH₄ [1]

This lithium salt is the gateway to a wide array of derivatives, as the resulting carbanion can be reacted with various electrophiles.

Nucleophilic Substitution and the Role of Steric Hindrance

The tris(trimethylsilyl)methyl carbanion, [(Me₃Si)₃C]⁻Li⁺, is a potent yet sterically encumbered nucleophile. Its reactions with electrophiles are often slower or follow different pathways compared to less bulky analogues. For instance, while it readily reacts with less hindered electrophiles like allyl bromide, its reactivity is significantly diminished with bulkier substrates.[3] This reduced reactivity is attributed to the steric shield provided by the three trimethylsilyl groups, which impedes the nucleophile's approach to the electrophilic center.[3][5]

Studies comparing the reactivity of (Me₃Si)₃CLi with its phenyl-substituted analogue, (PhMe₂Si)₃CLi, further underscore the impact of steric bulk. The presence of phenyl groups instead of methyl groups on the silicon atoms creates even greater steric hindrance, in some cases preventing nucleophilic substitution reactions that are successful with the less bulky (Me₃Si)₃CLi.[3]

Experimental Protocols

Protocol 1: Synthesis of Allyl-tris(trimethylsilyl)methane via Deprotonation

This protocol details the lithiation of this compound followed by nucleophilic substitution with allyl bromide.[3]

1. Lithiation:

-

A solution of this compound (TsiH) is prepared in diethyl ether (Et₂O).

-

Methyllithium (MeLi), typically generated in situ from methyl iodide (MeI) and lithium metal (Li), is added to the TsiH solution.

-

The mixture is stirred to allow for the complete formation of tris(trimethylsilyl)methyllithium, (Me₃Si)₃CLi.

2. Alkylation:

-

The solution of (Me₃Si)₃CLi is cooled to 0 °C.

-

A solution of allyl bromide in tetrahydrofuran (B95107) (THF) is added dropwise with continuous stirring.

-

The reaction mixture is maintained at 0 °C for approximately 3 hours.

3. Workup:

-

The reaction is quenched by pouring the mixture into ice water.

-

The organic product is extracted into diethyl ether.

-

The ethereal solution is dried with anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₂₈Si₃ |

| Molar Mass | 232.589 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.827 g/mL at 25 °C[2] |

| Boiling Point | 55-56 °C at 2 mmHg[2] |

| Refractive Index | n20/D 1.464[2] |

Table 2: Representative Reaction Yields

| Reactants | Product | Conditions | Yield | Reference |

| (Me₃Si)₃CLi + Allyl Bromide | (Me₃Si)₃C-CH₂-CH=CH₂ | Et₂O/THF, 0 °C, 3h | N/A | [3] |

| (Me₃Si)₃C-CH₂-CH=CH₂ + Dichlorocarbene (:CCl₂) | Dichlorocyclopropane derivative | CHCl₃, NaOH/H₂O, PT-catalyst | 74% | [3] |

| (Me₃Si)₃CLi + Benzyl Bromide | (Me₃Si)₃C-CH₂-Ph | Same as above | Yes | [3] |

| (PhMe₂Si)₃CLi + Benzyl Bromide | No reaction | Same as above | 0% | [3] |

N/A: Specific yield not provided in the cited text, but the reaction is reported as successful.

Visualizations

Reaction Pathway Diagram

Caption: Deprotonation of TsiH and subsequent nucleophilic substitution.

Steric Hindrance Concept

Caption: Steric hindrance preventing a bulky nucleophile's approach.

Radical Reaction Logic

While early studies focused on ionic reactivity, the related tris(trimethylsilyl)silyl radical, (TMS)₃Si•, became a key species in radical chemistry, often used as a less toxic alternative to tin hydrides.[6][7][8] The logic of these radical chain reactions provides context for the potential radical chemistry of the Tsi group.

Caption: General workflow for a radical reduction reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 三(三甲代甲硅烷基)甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ics-ir.org [ics-ir.org]

- 4. researchgate.net [researchgate.net]

- 5. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 6. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of Tris(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl)methane, with the chemical formula ((CH₃)₃Si)₃CH, is an organosilicon compound notable for its significant steric bulk.[1] This sterically demanding "trisyl" group imparts unique chemical and physical properties to the molecule and its derivatives, making it a valuable building block in organic synthesis and organometallic chemistry.[1] This guide provides a detailed examination of its chemical structure, the nature of its bonding, and the experimental techniques used for its characterization.

Molecular Structure

The structure of this compound features a central carbon atom bonded to a single hydrogen atom and three bulky trimethylsilyl (B98337) (Si(CH₃)₃) groups. The molecule is a colorless liquid at room temperature and is highly soluble in hydrocarbon solvents.[1] The significant steric hindrance created by the three large trimethylsilyl groups surrounding the central methane (B114726) carbon is a defining feature of its structure. This steric crowding influences its reactivity and the geometry of its bonds.

Unlike its carbon analogue, tetra-tert-butylmethane, which is a theoretical compound, the longer silicon-carbon bonds in this compound allow for its synthesis and stability.[2]

Chemical Bonding and Geometry

The bonding in this compound is characterized by the interplay of covalent bonds and steric repulsion between the large silyl (B83357) groups. This repulsion leads to significant distortions from the ideal tetrahedral geometry expected for an sp³-hybridized central carbon atom.

A key feature is the unusually large angle between the silicon atoms attached to the central carbon. Gas-phase electron diffraction studies have revealed that the Me₃Si-C-SiMe₃ angles are approximately 117°.[3][4] This deviation from the standard 109.5° tetrahedral angle indicates that the bulky trimethylsilyl groups are pushing each other apart.

To accommodate this wider Si-C-Si angle, the hybridization of the central carbon's orbitals is altered. The orbitals forming the C-Si bonds have more s-character, while the orbital forming the C-H bond consequently has a higher degree of p-character.[3][4]

Quantitative Structural Data

The following table summarizes key bond lengths and angles for this compound as determined by gas-phase electron diffraction.

| Parameter | Value | Reference |

| Bond Angles | ||

| ∠(Me₃Si-C-SiMe₃) | ~117° | [3][4] |

| Bond Lengths | ||

| C-Si | ~1.889 Å | [4] |

Molecular Visualization

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of tris(trimethylsilyl)methyllithium with a proton source. The lithium precursor is generated by reacting this compound with methyllithium (B1224462).[1]

General Protocol:

-

Metalation: this compound is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (B95107) (THF).

-

An equivalent amount of methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether) is added dropwise to the solution, typically at a reduced temperature.

-

The reaction mixture is stirred for a period to ensure the complete formation of tris(trimethylsilyl)methyllithium ((tms)₃CLi).

-

Protonation: The reaction is then carefully quenched by the addition of a proton source, such as water or an alcohol, to yield this compound.

-

Purification: The product is isolated by extraction and purified by distillation under reduced pressure.[5]

Another synthetic route involves the reaction of chloroform (B151607) with trimethylsilyl chloride in the presence of a strong base.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum is relatively simple. It typically shows a singlet for the 27 protons of the methyl groups and another singlet for the single methine proton.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the methyl carbons and the central methine carbon.

-

²⁹Si NMR: This technique is particularly useful for characterizing organosilicon compounds. A single resonance is expected for the three equivalent silicon atoms in this compound. Tetramethylsilane (TMS) is often used as an internal standard for ¹H, ¹³C, and ²⁹Si NMR.[6]

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state.

-

Crystal Growth: Suitable single crystals of the compound are grown, often by slow evaporation of a solvent or by cooling a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, providing precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be calculated.

Gas-Phase Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.

-

Sample Introduction: A gaseous beam of the sample is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: The gas molecules are scattered by a high-energy beam of electrons.

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.[4]

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule.

-

Sample Preparation: The sample (neat liquid, solution, or KBr pellet) is placed in the path of an infrared beam (for IR spectroscopy) or a laser (for Raman spectroscopy).

-

Spectrum Acquisition: The absorption of IR radiation or the scattering of the laser light is measured as a function of frequency.

-

Interpretation: The resulting spectrum shows peaks corresponding to specific vibrational modes, such as C-H stretching, Si-C stretching, and methyl group deformations, which are characteristic of the molecule's structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tetrakis(trimethylsilyl)methane - Wikipedia [en.wikipedia.org]

- 3. A gas-phase electron diffraction study of this compound. A C–H bond of high p-character - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A gas-phase electron diffraction study of this compound. A C–H bond of high p-character (1981) | Brian Beagley | 14 Citations [scispace.com]

- 5. トリス(トリメチルシリル)メタン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Tetramethylsilane - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Tris(trimethylsilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)methane, also known as methanetriyltris(trimethylsilane), is a sterically hindered organosilicon compound with the chemical formula C₁₀H₂₈Si₃. Its unique structure, featuring a central carbon atom bonded to three bulky trimethylsilyl (B98337) groups, imparts distinct physical and chemical properties that make it a valuable reagent in organic and organometallic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its reactivity.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature and is highly soluble in hydrocarbon solvents.[1][2] Its high steric bulk significantly influences its reactivity, often providing stability to otherwise reactive species.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₈Si₃ | [3][4] |

| Molecular Weight | 232.59 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [2] |

| Density | 0.827 g/mL at 25 °C | [5][7] |

| Boiling Point | 55-56 °C at 2 mmHg | [5][7] |

| 219 °C (calculated) | [2] | |

| Refractive Index | n20/D 1.464 | [5][7] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [5] |

| Solubility | Highly soluble in hydrocarbon solvents. | [2] |

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | A single sharp resonance for the 27 equivalent protons of the three trimethylsilyl groups. | [8] |

| ¹³C NMR | Resonances corresponding to the methyl carbons of the trimethylsilyl groups and the central methine carbon. | [3][8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H and Si-C bonds. A notable feature is the Si-C stretching vibration. | [8] |

| Mass Spectrometry (EI) | The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns, including the loss of methyl groups and trimethylsilyl fragments. The base peak is often the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73. | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroform (B151607) with chlorotrimethylsilane (B32843) in the presence of a reducing agent like magnesium or lithium in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF). The following is a generalized protocol based on analogous preparations.

Materials:

-

Chloroform (CHCl₃)

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

-

To the flask, add magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of chlorotrimethylsilane in anhydrous THF to initiate the reaction, which is indicated by a color change.

-

Once the reaction has started, add the remaining solution of chlorotrimethylsilane and a solution of chloroform in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification by Fractional Distillation under Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by fractional distillation under reduced pressure to prevent decomposition.

Procedure:

-

Assemble a fractional distillation apparatus with a vacuum source.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Gradually reduce the pressure to the desired level (e.g., 2 mmHg).

-

Slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point (55-56 °C at 2 mmHg).[5][7]

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the steric bulk of the three trimethylsilyl groups and the acidity of the methine proton.

Formation of Trisyllithium

The methine proton of this compound is weakly acidic and can be deprotonated by strong bases, such as methyllithium, to form tris(trimethylsilyl)methyllithium, commonly known as "trisyllithium".[2] This organolithium reagent is a bulky nucleophile used in various organic reactions.

(Me₃Si)₃CH + CH₃Li → (Me₃Si)₃CLi + CH₄

Diagram: Formation of Trisyllithium

Caption: Reaction of this compound with methyllithium.

Steric Hindrance

The three bulky trimethylsilyl groups create a sterically crowded environment around the central carbon atom. This steric hindrance plays a crucial role in the stability of its derivatives and influences the regioselectivity of its reactions. For instance, the steric bulk can prevent or slow down reactions that would otherwise occur with less hindered analogues.

Reactivity with Electrophiles

Trisyllithium, derived from this compound, reacts with a variety of electrophiles. However, its high steric bulk can limit the range of suitable electrophiles. Reactions typically occur with smaller, more reactive electrophiles.

Biological Activity and Toxicology

There is no evidence to suggest that this compound is involved in any biological signaling pathways. Its synthetic nature and bulky, non-polar structure make it unlikely to interact with biological receptors or participate in natural metabolic processes.

Toxicological data indicates that this compound may cause skin, eye, and respiratory tract irritation.[4] It is classified as a combustible liquid.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a sterically demanding organosilicon compound with well-defined physical and chemical properties. Its primary utility in research and development lies in its role as a precursor to the bulky nucleophile, trisyllithium. The significant steric hindrance it provides is a key feature that is exploited in the synthesis of highly stable organometallic complexes and in controlling the stereochemical outcome of reactions. While it is a valuable synthetic tool, its lack of known biological activity suggests its applications are confined to the realm of chemical synthesis rather than direct pharmaceutical or therapeutic use. Researchers and scientists working with this compound should be familiar with its properties and handle it with appropriate safety measures.

References

- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H28Si3 | CID 612377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis Protocol for Tris(trimethylsilyl)methane

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)methane, also known as TsiM, is a sterically hindered organosilicon compound with the formula C₁₀H₂₈Si₃. Its bulky tris(trimethylsilyl)methyl group, often abbreviated as "trisyl" or "Tsi," imparts unique chemical and physical properties to molecules containing this moiety. In medicinal chemistry and drug development, the trisyl group can be utilized to enhance the metabolic stability of a drug candidate by sterically shielding susceptible positions from enzymatic degradation. Furthermore, its lipophilic nature can be exploited to modify the pharmacokinetic profile of a compound. This document provides a detailed protocol for the synthesis of this compound via a Grignard-type reaction, based on established literature procedures.

Principle of the Method

The synthesis of this compound is achieved through the reaction of chloroform (B151607) with an excess of chlorotrimethylsilane (B32843) in the presence of magnesium metal in a suitable ethereal solvent. The reaction proceeds via the in-situ formation of a Grignard-like reagent which then reacts with further chlorotrimethylsilane to afford the desired product. The reaction is highly dependent on anhydrous conditions to prevent quenching of the reactive intermediates.

Data Presentation

| Parameter | Value |

| Reactants | |

| Chloroform (CHCl₃) | 1.0 molar equivalent |

| Chlorotrimethylsilane ((CH₃)₃SiCl) | 6.0 molar equivalents |

| Magnesium (Mg) Turnings | 6.0 molar equivalents |

| Solvent | |

| Tetrahydrofuran (B95107) (THF) | Anhydrous |

| Reaction Conditions | |

| Initial Temperature | Room Temperature |

| Reaction Temperature | Reflux |

| Reaction Time | 24 hours |

| Work-up | |

| Quenching Agent | Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) |

| Extraction Solvent | Diethyl ether |

| Purification | |

| Method | Fractional Distillation |

| Product Characterization | |

| Appearance | Colorless liquid |

| Boiling Point | 219 °C |

| Density | 0.827 g/cm³ |

Experimental Protocol

Materials:

-

Chloroform (CHCl₃), anhydrous

-

Chlorotrimethylsilane ((CH₃)₃SiCl), distilled

-

Magnesium (Mg) turnings

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O), anhydrous

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask, three-necked, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for work-up and distillation

Procedure:

-

Reaction Setup:

-

Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent moisture contamination.

-

Place magnesium turnings (6.0 eq) in the flask.

-

The entire apparatus should be maintained under a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

-

-

Initiation:

-

Add a small portion of a solution of chloroform (1.0 eq) and chlorotrimethylsilane (6.0 eq) dissolved in anhydrous tetrahydrofuran (THF) to the magnesium turnings via the dropping funnel.

-

If the reaction does not initiate spontaneously, gentle warming with a heat gun may be required. The initiation of the reaction is indicated by the formation of bubbles and a gentle reflux.

-

-

Reaction:

-

Once the reaction has started, add the remaining solution of chloroform and chlorotrimethylsilane dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for 24 hours with vigorous stirring.

-

-

Work-up:

-

After the reflux period, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This should be done in an ice bath to control the exothermic reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound as a colorless liquid.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents are essential for the success of the reaction.

-

The quenching of the Grignard reaction is highly exothermic and should be performed with caution.

-